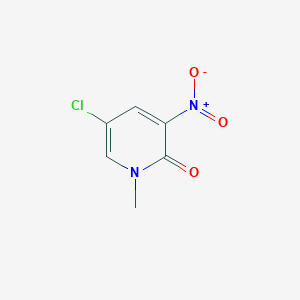

5-Chloro-1-methyl-3-nitropyridin-2-one

Descripción

General Overview of Pyridin-2-one Heterocycles in Contemporary Chemical Research

Pyridin-2-one and its derivatives are six-membered heterocyclic compounds that have garnered considerable attention from synthetic and medicinal chemists. Their unique electronic and structural features make them valuable building blocks for the synthesis of more complex molecular architectures.

The pyridin-2-one moiety is a versatile synthetic intermediate. Its ambident nucleophilic character, arising from the tautomerism between the pyridin-2-one and 2-hydroxypyridine (B17775) forms, allows for selective functionalization at the nitrogen or oxygen atoms. Furthermore, the ring carbons can be functionalized through various reactions, including electrophilic and nucleophilic substitutions, making it a highly adaptable scaffold for creating diverse molecular libraries. This versatility has led to their use in the development of pharmaceuticals, agrochemicals, and materials with novel optical and electronic properties.

The study of pyridin-2-one derivatives has a rich history, with early research focusing on their tautomeric nature and fundamental reactivity. Over the decades, the discovery of naturally occurring and synthetic pyridin-2-ones with significant biological activities has propelled further investigation into their chemical space. This has led to the development of a vast array of synthetic methodologies for their preparation and functionalization, solidifying their importance in modern organic chemistry.

The Significance of Nitro and Halogen Substituents in Pyridine (B92270) Systems

The introduction of nitro and halogen substituents onto a pyridine ring dramatically alters its electronic properties and reactivity. These functional groups are instrumental in modulating the chemical behavior of the heterocyclic core.

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. When attached to a pyridine ring, it significantly reduces the electron density of the aromatic system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Conversely, the strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. This effect is crucial in directing the reactivity of substituted pyridines in synthetic transformations.

Halogens, such as chlorine, also influence the reactivity of the pyridine core through a combination of inductive and resonance effects. Inductively, chlorine is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, through resonance, it can donate a lone pair of electrons to the aromatic system. In the context of nucleophilic aromatic substitution, a halogen can act as a good leaving group, especially when the ring is activated by other electron-withdrawing substituents like a nitro group. The position of the halogen on the ring is critical in determining its influence on reactivity.

Specific Research Focus on 5-Chloro-1-methyl-3-nitropyridin-2-one

The compound this compound is a prime example of a highly functionalized pyridin-2-one. The presence of a chloro group at the 5-position, a nitro group at the 3-position, and a methyl group on the nitrogen atom creates a unique electronic environment. The strong electron-withdrawing effects of the nitro group and the pyridinone carbonyl group, combined with the chloro substituent, make this molecule a highly interesting substrate for nucleophilic substitution reactions. Researchers are drawn to such compounds for their potential as versatile intermediates in the synthesis of novel, more complex heterocyclic systems with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties can be tabulated.

| Property | Value | Source |

| CAS Number | 170661-48-0 | chemicalbook.com |

| Molecular Formula | C₆H₅ClN₂O₃ | synblock.com |

| Molecular Weight | 188.57 g/mol | synblock.com |

Structural Information

A crystallographic study of the closely related compound, 5-(5-Chloro-2-hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, provides valuable insight into the geometry of the this compound core. researchgate.net The study reveals that the nitro group is tilted with respect to the mean plane of the pyridine ring. researchgate.net

Synthesis and Reactivity

Potential Synthetic Routes

Therefore, a likely synthetic route to this compound would involve two key steps:

Nitration: The nitration of 5-chloro-1-methylpyridin-2-one (B1611544) would introduce the nitro group at the 3-position.

Chlorination: Alternatively, the chlorination of 1-methyl-3-nitropyridin-2-one could be employed to introduce the chlorine atom at the 5-position.

Expected Reactivity

The reactivity of this compound is predicted to be dominated by the strong electron-withdrawing nature of the nitro group and the pyridinone carbonyl. These groups significantly activate the pyridine ring for nucleophilic aromatic substitution (SNAr). The chlorine atom at the 5-position is a potential leaving group in such reactions.

The general reactivity of nitropyridines towards nucleophiles is well-documented. mdpi.commdpi.com The electron-deficient nature of the ring facilitates attack by a wide range of nucleophiles, leading to the displacement of a suitable leaving group. In the case of this compound, it is anticipated to react with various nucleophiles, such as amines, alkoxides, and thiolates, to yield the corresponding 5-substituted-1-methyl-3-nitropyridin-2-ones. This reactivity makes it a valuable precursor for the synthesis of a diverse range of functionalized pyridin-2-one derivatives.

Rationale for Investigating the Compound's Chemical Behavior

The specific chemical structure of this compound makes it a compound of significant interest as a versatile synthetic intermediate. The rationale for investigating its chemical behavior stems from the unique combination of its functional groups, each of which imparts valuable reactivity.

The Pyridin-2-one Core: As established, this core structure is a well-known pharmacophore, making any molecule built from it a potential candidate for biological activity screening. rsc.org

The Chloro Group: The chlorine atom at the 5-position acts as a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of a wide variety of other functional groups, such as amines, ethers, and thioethers, to build more complex molecular architectures. mdpi.comnih.gov

The Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for certain reactions. researchgate.net Crucially, the nitro group can be readily reduced to an amino group. This resulting amine provides a new reactive site for further derivatization, such as amide bond formation, enabling the extension of the molecular scaffold. nih.gov

The N-Methyl Group: The methyl group on the nitrogen atom prevents tautomerization to the corresponding 2-hydroxypyridine, locking the molecule in the pyridin-2-one form. This ensures that subsequent chemical transformations occur on a defined and stable structure.

This strategic combination of reactive sites makes this compound a highly valuable building block. Its investigation is driven by its potential to serve as a precursor for libraries of more complex, substituted pyridin-2-ones, which can then be evaluated for potential therapeutic applications. Indeed, structurally similar compounds like 2-chloro-5-methyl-3-nitropyridine (B188117) and other nitropyridines are known to be important intermediates in the synthesis of various bioactive products, including inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.govnih.govnih.gov A patent for the synthesis of the MR antagonist finerenone, for instance, utilizes a related compound, 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, as a key intermediate. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClN₂O₃ |

| Molecular Weight | 188.57 g/mol |

| CAS Number | 170661-48-0 |

| Melting Point | 126 °C |

| Boiling Point (Predicted) | 256.6±40.0 °C |

| pKa (Predicted) | -6.09±0.62 |

Positioning of Current Research within the Broader Field of Heterocyclic Chemistry

Research into compounds like this compound is firmly positioned within the sub-discipline of synthetic organic chemistry focused on the development of novel methodologies and building blocks for drug discovery and materials science. Heterocyclic chemistry, in its broadest sense, seeks to understand the synthesis, properties, and applications of ring-structured compounds containing atoms of at least two different elements.

The study of this particular molecule aligns with several key trends in modern heterocyclic chemistry:

Scaffold-Based Drug Design: The investigation is predicated on the "privileged scaffold" concept, where a known bioactive core (pyridin-2-one) is systematically decorated with various functional groups to explore and optimize biological activity. nih.govnih.gov

Development of Versatile Intermediates: A major focus of contemporary synthetic chemistry is the creation of highly functionalized, "ready-to-use" building blocks that can streamline the synthesis of complex target molecules. The inherent reactivity of the chloro and nitro groups on the pyridin-2-one ring makes this compound a prime example of such an intermediate. nih.govnih.gov

Exploration of Chemical Space: By providing a pathway to a diverse range of derivatives, the study of this compound contributes to the broader goal of exploring the vast "chemical space" of potential drug candidates. Each new derivative represents a unique point in this space with its own set of physicochemical and biological properties.

In essence, while research on this compound may not target an immediate therapeutic application for the compound itself, its importance lies in its enabling role. It serves as a gateway for the efficient and modular synthesis of new chemical entities, which is a cornerstone of progress in medicinal and materials chemistry. The knowledge gained from studying its reactivity and synthetic utility directly contributes to the toolbox available to chemists working at the forefront of these fields.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1-methyl-3-nitropyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFCXSMHSAHMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1 Methyl 3 Nitropyridin 2 One and Analogues

Established Synthetic Routes to Pyridin-2-one Core Structures

The pyridin-2-one ring is a fundamental heterocyclic motif, and numerous methods have been developed for its synthesis. These strategies can be classified into two main approaches: the construction of the ring from acyclic precursors through cyclization reactions and the modification of an existing pyridine (B92270) ring.

Building the pyridin-2-one ring from acyclic starting materials is a versatile approach that allows for the introduction of various substituents at desired positions. These methods often involve condensation and cyclization cascades.

One common strategy involves the condensation of compounds containing active methylene (B1212753) groups with other reagents. For instance, the reaction of β-dicarbonyl compounds with malononitrile (B47326) in the presence of a catalyst can yield substituted 5-cyano-2-pyridinones. nih.gov Another established method is the Michael addition of an enamino ester to an appropriate acceptor, followed by cyclization. iipseries.org

The Vilsmeier-Haack reaction provides a powerful tool for synthesizing halogenated and highly functionalized pyridin-2(1H)-ones directly from acyclic substrates. This reaction typically uses a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to react with compounds possessing activated methyl or methylene groups. iipseries.orgorganic-chemistry.orgwikipedia.org For example, 1-acetyl-1-carbamoyl cyclopropanes can be converted to pyridin-2-one derivatives under Vilsmeier-Haack conditions. iipseries.org Similarly, the reaction can be applied to 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans, which undergo a sequence of ring-opening, haloformylation, and intramolecular cyclization to yield highly substituted pyridin-2(1H)-ones. acs.org

Multicomponent reactions (MCRs) offer an efficient pathway to complex pyridin-2-one structures in a single step. For example, a four-component reaction involving a phosphonate, an aldehyde, a nitrile, and an α-acidic isonitrile can construct the 3,4-dihydro-2(1H)-pyridone core. nih.gov

Below is a table summarizing various ring-closing strategies for the synthesis of pyridin-2-one cores.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| Condensation | β-Dicarbonyl compounds, Malononitrile, Arylaldehyde | Zn-SSA (catalyst), solvent-free | 5-Cyano-2-pyridinone |

| Michael Addition/Cyclization | Enamino esters, Arylidine cyclic 1,3-diketones | - | Polysubstituted dihydropyridones |

| Vilsmeier-Haack Reaction | 1-Acetyl-1-carbamoyl cyclopropanes | POCl₃, DMF | Halogenated Pyridin-2-ones |

| Vilsmeier-Haack Reaction | 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans | PBr₃, DMF | Highly substituted Pyridin-2-ones |

| Multicomponent Reaction | Phosphonate, Aldehydes, Nitriles, α-Acidic isonitriles | Various Lewis acids (e.g., ZnBr₂, FeCl₃) | 3,4-Dihydro-2(1H)-pyridones |

This table presents a selection of established ring-closing methodologies for forming the pyridin-2-one core structure.

An alternative to de novo synthesis is the modification of a pre-formed pyridine ring. This approach is particularly useful when the starting pyridine derivative is readily available.

A common precursor for this strategy is a 2-halopyridine. The halogen atom, typically chlorine, can be hydrolyzed to the corresponding 2-hydroxypyridine (B17775), which exists in tautomeric equilibrium with the desired 2-pyridone form. This hydrolysis can be achieved under various conditions, including reaction with aqueous alkaline solutions in the presence of a tertiary alcohol, which has been shown to improve yields significantly compared to older methods using concentrated acids under pressure. google.com

2-Aminopyridines can also serve as precursors. Through a diazotization reaction using reagents like sodium nitrite (B80452) in an acidic aqueous solution, the amino group can be converted into a diazonium salt, which is subsequently hydrolyzed to furnish the 2-pyridone. iipseries.org

Furthermore, 2-alkoxypyridines can be converted to N-alkyl-2-pyridones through O- to N-alkyl migration, often promoted by transition metal catalysts or Brønsted/Lewis acids. nih.gov This method is particularly relevant for synthesizing N-substituted pyridin-2-ones.

| Precursor Type | Key Reagents | Product |

| 2-Chloropyridine | Aqueous alkaline solution, Tertiary alcohol | 2-Hydroxypyridine / 2-Pyridone |

| 2-Aminopyridine (B139424) | NaNO₂, Dilute HCl | 2-Hydroxypyridine / 2-Pyridone |

| 2-Alkoxypyridine | Transition metal or Brønsted/Lewis acid catalyst | N-Alkyl-2-pyridone |

This table outlines common methods for converting pre-existing pyridine derivatives into pyridin-2-one structures.

Direct Synthesis and Functionalization Approaches for 5-Chloro-1-methyl-3-nitropyridin-2-one

The synthesis of the target molecule, this compound, involves the sequential or concerted introduction of the methyl, chloro, and nitro groups onto the pyridin-2-one scaffold. The order of these functionalization steps is crucial, as the existing substituents on the ring will direct the position of the next incoming group.

The introduction of a nitro group at the C-3 position of the pyridin-2-one ring is a key step. Electrophilic nitration of pyridine rings is generally challenging due to the electron-deficient nature of the heterocycle. However, the pyridin-2-one tautomer is more electron-rich and susceptible to electrophilic substitution.

A notable reagent for the nitration of pyridines is dinitrogen pentoxide (N₂O₅). psu.edursc.org The reaction mechanism with pyridine itself is not a direct electrophilic aromatic substitution. Instead, it involves the initial formation of an N-nitropyridinium salt. psu.eduresearchgate.net This intermediate, upon reaction with nucleophiles like sulfur dioxide or bisulfite, can form dihydropyridine (B1217469) adducts. psu.edu Subsequent rearrangement, potentially through a acs.orgresearchgate.net sigmatropic shift of the nitro group from the nitrogen to the C-3 position, followed by rearomatization, yields the 3-nitropyridine (B142982) product. rsc.orgresearchgate.net This methodology offers a pathway to achieve nitration at the 3-position, which is often difficult to access via standard nitrating mixtures (e.g., HNO₃/H₂SO₄).

For a 1-methyl-pyridin-2-one substrate, the electron-donating effect of the N-methyl group and the activating effect of the carbonyl oxygen would likely direct electrophilic attack to the C-3 and C-5 positions. Careful control of reaction conditions would be necessary to achieve regioselectivity for the C-3 position. The presence of a chloro group at C-5 would further deactivate the ring but would strongly direct the incoming nitro group to the C-3 position.

Introducing a chlorine atom at the C-5 position of the pyridin-2-one ring requires a regioselective halogenation method. The electronic properties of the pyridin-2-one ring influence the outcome of electrophilic halogenation. The N-alkylated pyridin-2-one system is activated towards electrophilic substitution, with the C-3 and C-5 positions being the most nucleophilic.

Various reagents can be employed for chlorination. For instance, the use of LiCl with an oxidant like Selectfluor® has been shown to be effective for the chlorination of 2-aminopyridines, with regioselectivity being highly dependent on the substitution pattern. rsc.org While direct application to pyridin-2-ones would require specific investigation, such systems highlight the potential for tailored halogenation strategies.

A plausible synthetic route could involve the chlorination of 1-methyl-pyridin-2-one. The N-methyl group and the ring oxygen activate the 3- and 5-positions, potentially leading to a mixture of 3-chloro and 5-chloro isomers, along with di-chlorinated products. Separation of the desired 5-chloro isomer would be a critical step. Alternatively, starting from a pre-functionalized precursor where the 5-position is predisposed to halogenation could be a more efficient strategy.

The introduction of the methyl group at the nitrogen atom is a crucial transformation. 2-Pyridones are ambident nucleophiles, meaning alkylation can occur at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation), yielding N-alkyl-2-pyridones and 2-alkoxypyridines, respectively. researchgate.net Achieving high selectivity for N-alkylation is often a primary challenge.

Several factors influence the N/O selectivity, including the alkylating agent, the base, the solvent, and the counter-ion. sciforum.net Generally, using sodium salts of pyridones tends to favor N-alkylation, while silver salts can promote O-alkylation. sciforum.net

Modern methods have been developed to enhance N-selectivity. For example, performing the reaction in water with a surfactant like Tween 20 can create a micellar system that significantly favors N-alkylation for various alkyl halides. researchgate.net Another approach is to use 2-halopyridines as precursors; these can be alkylated to form N-alkyl-2-halopyridinium salts, which are then hydrolyzed to the corresponding N-alkyl-2-pyridones, circumventing the issue of O-alkylation. nih.gov One-pot syntheses under microwave irradiation have also been developed to produce N-alkylated 2-pyridones efficiently. sciforum.netmdpi.com

For the synthesis of this compound, N-methylation could be performed on 5-chloro-3-nitropyridin-2-one. The electron-withdrawing nature of the chloro and nitro groups would decrease the nucleophilicity of the pyridone anion, potentially requiring more forcing conditions for the methylation step.

| Functionalization | Reagent/Method | Key Features | Potential Substrate |

| Nitration | Dinitrogen pentoxide (N₂O₅) / SO₂ | Forms N-nitropyridinium intermediate; proceeds via rearrangement to afford 3-nitro product. psu.eduresearchgate.net | 5-Chloro-1-methylpyridin-2-one (B1611544) |

| Halogenation | LiCl / Selectfluor® | Regioselectivity is dependent on ring substituents. rsc.org | 1-Methylpyridin-2-one |

| N-Alkylation | Methyl iodide / Base (e.g., NaH) | N- vs. O-alkylation is a key challenge; conditions can be optimized for N-selectivity. researchgate.netsciforum.net | 5-Chloro-3-nitropyridin-2-one |

| N-Alkylation | Alkyl halide / Base in aqueous micellar system | Promotes high regioselectivity for N-alkylation. researchgate.net | 5-Chloro-3-nitropyridin-2-one |

This table summarizes potential functionalization strategies for the synthesis of this compound.

Advanced Synthetic Transformations for Derivative Synthesis

The creation of diverse derivatives from a core scaffold like this compound relies on advanced synthetic transformations that allow for the precise installation of various functional groups. These methods are broadly categorized into convergent approaches, where complex fragments are joined, and multi-component reactions, which build complexity in a single step.

Convergent synthesis strategies construct complex molecules by first preparing key fragments and then coupling them together in the later stages of the synthetic sequence. This approach is highly effective for creating analogues of this compound, as it allows for the modification of different parts of the molecule independently before their final assembly. A common strategy involves the functionalization of a pre-existing, appropriately substituted pyridine or pyridin-2-one ring.

Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach. For instance, a suitably halogenated pyridin-2-one can undergo Suzuki or Stille coupling reactions to introduce aryl, heteroaryl, or alkyl groups at specific positions. Research has demonstrated the use of palladium(0) catalysts for Suzuki coupling between dibromopyridine derivatives and phenylboronic acids to yield monobromopyridines, which can be further functionalized. iipseries.org Similarly, a palladium/norbornene cooperative catalysis system has been developed for the ortho-alkylation and -arylation of iodinated 2-pyridones, enabling the dual functionalization of the heterocyclic core. nih.gov These methods provide a powerful toolkit for creating a library of analogues by varying the coupling partners.

Another convergent strategy involves the N-arylation or N-alkylation of the pyridinone ring. Copper-catalyzed methods, such as the Ullmann condensation, are effective for the N-arylation of 2-pyridones using aryl iodides. organic-chemistry.org The table below summarizes representative palladium-catalyzed transformations used in the convergent synthesis of pyridin-2-one derivatives.

| Reaction Type | Catalyst System | Substrate | Reagent | Key Transformation | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(0) catalyst | Dibromopyridine | Phenylboronic acid | C-C bond formation (Arylation) | iipseries.org |

| Dual Functionalization | Pd(OAc)₂ / Norbornene | Iodinated 2-pyridone | Alkyl halide / Aryl bromide | ortho-Alkylation and -Arylation | nih.gov |

| N-Arylation | CuI | Pyridin-2-olate | Aryl iodide | N-Aryl bond formation | organic-chemistry.org |

| Hydrogenolysis | Pd(OH)₂/C | N-Benzyl-2-pyridone | H₂ | N-Debenzylation | nih.govnih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are a hallmark of efficient and green chemistry. nih.gov They offer a rapid route to complex molecular architectures, such as polysubstituted pyridin-2-ones, from simple, readily available precursors.

The Hantzsch dihydropyridine synthesis and its variations are classic examples of MCRs that can be adapted to produce pyridinone scaffolds. mdpi.com A multicomponent approach for synthesizing 4-methyl-substituted 5-nitro-1,4-dihydropyridines involves the reaction of a β-dicarbonyl compound, acetaldehyde (B116499) diethyl acetal, a nitro-functionalized ketone (like nitroacetone), and ammonium (B1175870) acetate. mdpi.comresearchgate.net The resulting dihydropyridines can then be oxidized to the corresponding aromatic 5-nitropyridines, which are precursors to nitropyridinone analogues. mdpi.comresearchgate.net This strategy allows for the generation of structural diversity by simply varying the initial components.

Other notable MCRs include one-pot, four-component condensations to yield functionalized 2-pyridones. These reactions can bring together components like an aldehyde, a ketone, a nitrile-containing active methylene compound, and an ammonia (B1221849) source to rapidly assemble the pyridone ring. nih.gov The inherent convergence and atom economy of MCRs make them highly attractive for building libraries of complex pyridinone derivatives for screening and development.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters. Key factors that significantly influence the outcome include the choice of solvent, the use of catalytic systems, and the implementation of process intensification strategies.

The choice of solvent is critical in organic synthesis, as it can influence reactant solubility, reaction rates, and even the position of chemical equilibria. In the context of 2-pyridone synthesis, the solvent's polarity plays a crucial role in the tautomeric equilibrium between the 2-pyridone form and the 2-hydroxypyridine form. iipseries.org Polar solvents such as dimethyl sulfoxide (B87167) (DMSO), water, and tetrahydrofuran (B95107) (THF) tend to favor the 2-pyridone tautomer, whereas non-polar solvents like carbon tetrachloride favor the 2-hydroxypyridine form. iipseries.org For syntheses aiming to produce this compound, where the pyridone structure is fixed by N-methylation, the solvent's primary roles are to solubilize reactants and reagents and to provide a suitable medium for the reaction's temperature requirements.

For nucleophilic substitution reactions on the pyridine ring, polar aprotic solvents like DMF or acetonitrile (B52724) are often employed to enhance reaction rates by solvating cations while leaving anions relatively free and nucleophilic. In a study on a related nitro-substituted quinolinone, the use of polar solvents like DMSO and CDCl₃ was shown to stabilize the molecular structure through intramolecular hydrogen bonding, which could be observed via NMR spectroscopy. nih.gov This highlights the strong interactions that can occur between polar solvents and nitro-containing heterocyclic systems, which can impact reactivity and selectivity.

Catalysis is fundamental to modern organic synthesis, offering pathways to reactions that are otherwise slow or unselective. For the synthesis of this compound and its derivatives, various catalytic systems are employed. Transition metal catalysts, particularly those based on palladium and copper, are widely used for C-C and C-N bond-forming reactions to build and functionalize the pyridone core. organic-chemistry.orgnih.gov

For instance, Pd(OAc)₂ and copper-based catalysts have proven effective in various coupling reactions. nih.govorganic-chemistry.org In the synthesis of related compounds, platinum and molybdenum on a carbon support have been used as a hydrogenation catalyst for the reduction of a nitro-pyridine-N-oxide, demonstrating the utility of bimetallic systems. google.com Furthermore, gold(I) and cobalt(III) catalysts have been reported for the cyclization and annulation reactions that form the pyridinone ring from acyclic precursors. iipseries.orgorganic-chemistry.org

The following table provides examples of catalytic systems used in the synthesis and derivatization of pyridinones.

| Catalyst | Reaction Type | Example Application | Reference |

|---|---|---|---|

| Pd(OAc)₂ | C-H Activation / Arylation | Functionalization of iodinated 2-pyridones | nih.gov |

| CuI | N-Arylation (Ullmann Coupling) | Coupling of 2-pyridonates with aryl iodides | organic-chemistry.org |

| Pt/Mo on Carbon | Hydrogenation | Reduction of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide | google.com |

| Au(I)/PPh₃ | Cycloisomerization | Assembly of 2-pyridones from N-alkenyl alkynylamides | organic-chemistry.org |

| Co(III) | Redox-Neutral Annulation | Synthesis of pyridinones from acrylamides | organic-chemistry.org |

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. mdpi.comyoutube.com In the synthesis of fine chemicals like this compound, two prominent strategies are microwave-assisted synthesis and continuous flow chemistry.

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions. nih.gov This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. nih.gov The synthesis of novel nitropyridine carbamate (B1207046) building blocks from 1-methyl-3,5-dinitro-2-pyridone has been successfully achieved under microwave irradiation, demonstrating the applicability of this technology for reactions involving nitropyridinone scaffolds. nih.govepa.gov

Continuous Flow Chemistry involves performing reactions in a continuously flowing stream within a microreactor or a larger tube reactor. scispace.com This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, which is particularly beneficial for managing highly exothermic reactions like nitrations. cetjournal.it Syntheses of various 2-pyridone derivatives have been successfully transferred to continuous flow systems, resulting in good yields in very short reaction times and demonstrating the potential for safer, more efficient, and scalable industrial production. scispace.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 1 Methyl 3 Nitropyridin 2 One

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is the primary pathway for the functionalization of this heterocyclic system. This two-step process typically involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. The regioselectivity and rate of these reactions are influenced by the nature of the nucleophile, the leaving group, and the reaction conditions.

The chlorine atom at the C-5 position is a primary site for nucleophilic attack due to the combined electron-withdrawing influence of the adjacent nitro group (at C-3) and the pyridinone ring system.

While specific studies on the reaction of 5-Chloro-1-methyl-3-nitropyridin-2-one with oxygen nucleophiles such as alkoxides or phenoxides are not extensively documented in the reviewed literature, the general principles of SNAr on activated halo-nitropyridines suggest that such reactions are feasible. The outcome would be the formation of the corresponding 5-alkoxy or 5-aryloxy derivatives. The reactivity would be dependent on the nucleophilicity of the oxygen species and the solvent system employed.

The displacement of a chlorine atom at a position analogous to C-5 by various nitrogen nucleophiles has been reported for related pyridine (B92270) derivatives. For instance, studies on the reactions of 5-chloro-3-pyridinol and 5-chloro-3-methoxypyridine with a range of lithium amides have demonstrated the successful formation of 5-aminated products in good to excellent yields. These reactions proceed via an aryne intermediate, showcasing a pathway for the introduction of amino functionalities.

In a different but related system, the kinetics of the reaction between 2-chloro-5-nitropyridine (B43025) and various substituted anilines have been investigated in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). These reactions were found to follow second-order kinetics and were not base-catalyzed, consistent with a typical SNAr mechanism. The data from these studies on analogous compounds suggest that this compound would readily react with primary and secondary amines to yield the corresponding 5-amino-1-methyl-3-nitropyridin-2-one derivatives.

| Nitrogen Nucleophile (in analogous systems) | Product Type (expected for target compound) | Reaction Conditions (from analogous systems) | Reference |

|---|---|---|---|

| Lithium amides | 5-Amino-1-methyl-3-nitropyridin-2-one | THF or free amine solvent | wikipedia.org |

| Substituted anilines | 5-(Arylamino)-1-methyl-3-nitropyridin-2-one | DMSO or DMF, 45–60°C | nih.gov |

The reaction of chloro-nitropyridine derivatives with sulfur nucleophiles is a well-established transformation. A study on the reactions of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine with various arenethiolates resulted in the efficient displacement of the chlorine atom to afford the corresponding 2-arylthio-nitropyridines. rsc.org These reactions proceed via an addition-elimination mechanism, as supported by their second-order kinetics. rsc.org It was observed that the reactivity is influenced by the electronic nature of the nucleophile. rsc.org Based on these findings, it is highly probable that this compound would react smoothly with thiols or their corresponding thiolates to produce 5-thioether derivatives.

| Sulfur Nucleophile (in analogous systems) | Product Type (expected for target compound) | Kinetic Profile (from analogous systems) | Reference |

|---|---|---|---|

| Arenethiolates (ArS⁻) | 5-(Arylthio)-1-methyl-3-nitropyridin-2-one | Second-order kinetics | rsc.org |

Halogen exchange, particularly the conversion of a chloro substituent to an iodo substituent, is often accomplished via the Finkelstein reaction. wikipedia.orgbyjus.com This SN2-type reaction typically involves treating an alkyl or aryl chloride with an excess of an alkali metal iodide, such as sodium iodide, in a solvent like acetone (B3395972) where the resulting sodium chloride is insoluble, thus driving the equilibrium towards the product. wikipedia.org While aryl chlorides are generally less reactive than alkyl chlorides in classical Finkelstein reactions, this transformation can be facilitated on activated aromatic systems. wikipedia.org For electron-deficient heterocyclic systems like this compound, a halogen exchange reaction with NaI in a suitable polar aprotic solvent could potentially yield 5-Iodo-1-methyl-3-nitropyridin-2-one. Catalysis, for instance by copper(I) iodide, might be necessary to achieve efficient conversion. wikipedia.org

The nitro group is a powerful electron-withdrawing group that strongly activates the pyridine ring towards nucleophilic attack. While it is less common for a nitro group to act as a leaving group compared to a halogen, this can occur under specific conditions, particularly when the aromatic system is highly electron-deficient.

Research on analogous dinitro-pyridone systems provides evidence for the lability of the nitro group. For example, 1-methyl-3,5-dinitro-2-pyridone has been shown to undergo a ring-opening reaction upon treatment with amines. nih.gov This transformation proceeds through the initial nucleophilic attack at the C-4 or C-6 position, followed by ring cleavage where an anionic nitroacetamide fragment acts as a competent leaving group. nih.gov This demonstrates that a nitro group on a pyridone ring can indeed be displaced. Therefore, it is conceivable that under forcing conditions or with highly reactive nucleophiles, direct substitution of the nitro group at the C-3 position of this compound could occur, leading to the formation of 3-substituted-5-chloro-1-methylpyridin-2-ones.

Reactivity of the Nitro Group at Position 3 (or analogous positions) as a Leaving Group

Competitive Nucleofugality with Halogen Substituents

In the context of nucleophilic aromatic substitution (SNAr), the reactivity of halonitroarenes is a subject of considerable study. For compounds like this compound, the presence of both a halogen substituent and hydrogen atoms on the electron-deficient ring raises questions of competitive reactivity. While conventional SNAr involves the displacement of a leaving group like a halide, research into related structures has shown that under specific conditions, direct substitution of a hydrogen atom can be a much faster process.

Specifically, in reactions involving certain carbanions, the nucleophilic substitution of hydrogen, known as Vicarious Nucleophilic Substitution (VNS), is often kinetically favored over the substitution of a halogen. organic-chemistry.orgkuleuven.be This is because the initial addition of the nucleophile (formation of a Meisenheimer-type adduct) tends to occur more rapidly at a carbon atom bearing a hydrogen than at one bearing a halogen. organic-chemistry.org Consequently, for many halonitroarenes, VNS proceeds much faster than the conventional SNAr of the halogen. kuleuven.be This suggests that in competitive scenarios with appropriate nucleophiles, the hydrogen atoms on the pyridinone ring of this compound would be substituted in preference to the chloro group. An exception to this general trend is noted with 2- or 4-fluoro-substituted nitroarenes, where the highly labile fluoride (B91410) anion is a superior leaving group. organic-chemistry.org

Vicarious Nucleophilic Substitution of Hydrogen in Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, such as nitropyridines. organic-chemistry.orgnih.gov The reaction facilitates the formal replacement of a hydrogen atom with a substituent, proceeding through a distinct addition-elimination mechanism. nih.govacs.org

The process is initiated by the addition of a carbanion, which is stabilized by an electron-withdrawing group and also bears a leaving group (X) at the nucleophilic carbon center. psu.edu This carbanion attacks the electron-deficient nitropyridine ring, typically at a position ortho or para to the nitro group, to form an anionic σ-adduct, also known as a Meisenheimer adduct. nih.gov This adduct then undergoes a base-induced β-elimination of HX, where the leaving group departs along with a proton from the ring. acs.org This step restores aromaticity and yields the final substituted product. organic-chemistry.org

A variety of carbanions can be employed in VNS reactions with nitropyridines, with common examples including those derived from chloromethyl phenyl sulfone or other α-haloalkyl sulfones. kuleuven.be The reaction conditions are critical and typically involve the use of a strong base (often in excess of two equivalents) to both generate the carbanion and facilitate the subsequent elimination step. organic-chemistry.orgkuleuven.be Common base and solvent systems include potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF) or potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (DMSO). kuleuven.be The choice of the base/solvent system can significantly influence the regioselectivity (ortho vs. para substitution) of the reaction. kuleuven.be

| Nucleophile Precursor | Typical Base | Solvent | Key Features |

|---|---|---|---|

| Chloromethyl phenyl sulfone | KOH, NaOH, t-BuOK | DMSO, DMF, Liquid NH₃ | Commonly used for introducing a CH₂SO₂Ph group, which can be further modified. kuleuven.be |

| Acetonitrile (B52724) derivatives | t-BuOK | THF | Allows for α-cyanoalkylation. organic-chemistry.org |

| Alkyl Phenyl Sulfones | t-BuOK | THF | Enables C-H alkylation of nitropyridines. nih.govacs.org |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is one of the most fundamental and widely used reactions in organic synthesis. wikipedia.org

Chemoselective Reduction to Amino Groups

A significant advantage of nitro group reduction is the ability to perform it chemoselectively. A wide array of methodologies has been developed to reduce the nitro group to an amine while preserving other sensitive functional groups that might be present in the molecule, such as halogens, carbonyls, esters, and nitriles. nih.govorganic-chemistry.org This selectivity is crucial for the synthesis of complex molecules where the chloro substituent and the pyridinone ring of the target compound must remain intact. The resulting 3-amino-5-chloro-1-methylpyridin-2-one is a valuable synthetic intermediate.

Catalytic Hydrogenation Methods (e.g., Pd/C)

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups. wikipedia.org Palladium on carbon (Pd/C) is one of the most common and effective heterogeneous catalysts for this transformation. mdpi.com The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of the Pd/C catalyst. This method is often preferred due to its high yields, simple workup procedure (the catalyst is filtered off), and its ability to be performed under relatively mild conditions. Importantly, catalytic hydrogenation with Pd/C is generally chemoselective for the nitro group in the presence of aryl chlorides, preventing undesired hydrodechlorination. researchgate.net

| Catalyst | Hydrogen Source | Solvent | Typical Conditions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas (1 atm to high pressure) | Methanol, Ethanol, Ethyl Acetate, THF | Room temperature to moderate heat. mdpi.com |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Ethanol, Acetic Acid | A highly active catalyst, also effective for this reduction. wikipedia.org |

| Raney Nickel | H₂ gas | Ethanol | A cost-effective alternative, though sometimes less selective. wikipedia.org |

Metal-mediated Reductions (e.g., Zn, Sn, Fe under acidic conditions)

The reduction of nitroarenes using dissolving metals is a classic and robust synthetic method. organic-chemistry.org This approach involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. The Béchamp reduction, which uses iron filings and a mineral acid, is a historically significant and industrially practiced method for producing anilines. wikipedia.org These reactions proceed via a series of single-electron transfers from the metal surface to the nitro group. While effective, these methods often require stoichiometric quantities of the metal and can involve more demanding workup procedures compared to catalytic hydrogenation.

| Metal | Acid/Medium | Common Name/Application |

|---|---|---|

| Iron (Fe) | HCl, Acetic Acid | Béchamp Reduction; widely used for its cost-effectiveness. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Effective for small-scale laboratory syntheses. wikipedia.org |

| Zinc (Zn) | HCl, Acetic Acid, or NH₄Cl (aq) | Can also be used to produce hydroxylamines under neutral conditions. wikipedia.org |

Transfer Hydrogenation Techniques

Transfer hydrogenation offers a convenient alternative to methods requiring pressurized hydrogen gas. In this technique, the hydrogen is sourced from a donor molecule in the presence of a catalyst. This approach is often safer and requires simpler laboratory equipment. A variety of hydrogen donors can be employed, with common examples being hydrazine (B178648) (N₂H₄), formic acid (HCOOH) and its salts (e.g., ammonium (B1175870) formate), or ammonia (B1221849) borane (B79455) (H₃N·BH₃). wikipedia.orgnih.gov The catalyst is often a palladium complex or Pd/C. This method is highly effective for the chemoselective reduction of nitro groups and is compatible with a wide range of other functional groups.

| Hydrogen Donor | Catalyst | Typical Solvent |

|---|---|---|

| Formic Acid / Triethylamine (HCOOH/Et₃N) | Pd/C, Rh(I) complexes | Methanol, Ethanol |

| Ammonium Formate (HCOONH₄) | Pd/C | Methanol |

| Hydrazine (N₂H₄) | Pd/C, Raney Nickel | Ethanol |

| Ammonia Borane (H₃N·BH₃) | Cobalt complexes | Toluene |

Partial Reductions to Nitroso or Hydroxylamino Derivatives

The selective reduction of the nitro group in this compound to intermediate oxidation states, such as nitroso or hydroxylamino derivatives, is a delicate transformation. Complete reduction to the amino group is more common, and achieving partial reduction requires carefully controlled reaction conditions and specific reagents.

Key Research Findings:

Catalytic Hydrogenation: The use of catalytic hydrogenation with modified catalysts, such as platinum or palladium poisoned with substances like thiourea (B124793) or lead(II) acetate, can often halt the reduction at the hydroxylamine (B1172632) stage. The precise conditions, including pressure, temperature, and solvent, are critical to prevent over-reduction.

Chemical Reducing Agents: Reagents such as zinc dust in the presence of ammonium chloride or specific metal hydrides at low temperatures can be employed for the synthesis of hydroxylamino derivatives from nitroarenes. For the formation of nitroso compounds, milder reducing agents or electrochemical methods are typically required. While specific studies on this compound are not prevalent, the principles established for other nitropyridines and nitroarenes are applicable. For instance, the reduction of substituted nitropyridines often yields the corresponding amino derivatives, but under controlled conditions, the hydroxylamino intermediate can be isolated.

| Reagent/Condition | Expected Product | Notes |

| Zn / NH4Cl | 3-Hydroxylamino-5-chloro-1-methylpyridin-2-one | Commonly used for partial reduction to the hydroxylamine. |

| Catalytic Hydrogenation (poisoned catalyst) | 3-Hydroxylamino-5-chloro-1-methylpyridin-2-one | Catalyst poisoning is crucial to prevent reduction to the amine. |

| Electrochemical Reduction | 5-Chloro-1-methyl-3-nitrosopyridin-2-one or 3-Hydroxylamino-5-chloro-1-methylpyridin-2-one | Product depends on the applied potential and pH of the medium. |

Electrophilic Aromatic Substitution (EAS) on Pyridin-2-one Derivatives

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which significantly deactivates the ring towards electrophilic attack compared to benzene. This deactivation is a major challenge for conducting EAS reactions. rsc.org

Inductive Effect: The nitrogen atom exerts a strong electron-withdrawing inductive effect, reducing the electron density of the ring carbons.

Protonation under Acidic Conditions: Many EAS reactions, such as nitration or sulfonation, are performed in strong acidic media. pressbooks.pub Under these conditions, the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) ion. This positively charged species is even more strongly deactivated towards attack by electrophiles. rsc.org

Influence of Deactivating Substituents: The presence of additional electron-withdrawing groups, such as the nitro group in the target molecule, further exacerbates the deactivation, making EAS reactions extremely difficult to achieve.

The regiochemical outcome of any potential EAS reaction on the this compound ring is governed by the directing effects of the existing substituents. There are two available positions for substitution: C4 and C6.

Nitro Group (-NO2): This is a strong deactivating group and a meta-director. libretexts.org Relative to its position at C3, it would direct incoming electrophiles to the C5 position (which is already substituted) and, to a lesser extent, the C1 (nitrogen) and C3 positions. Its influence strongly disfavors substitution at the C4 and C6 positions.

Chloro Group (-Cl): Halogens are deactivating groups but are ortho-, para-directors. pressbooks.pub The chloro group at C5 would direct incoming electrophiles to the C4 (ortho) and C6 (ortho) positions.

Considering these competing effects, the chloro group's ortho-directing influence would favor substitution at the C4 and C6 positions. However, the overwhelming deactivating nature of the nitro group makes any such electrophilic substitution highly unlikely under standard conditions.

| Substituent | Position | Electronic Effect | Directing Influence |

| Nitro | C3 | Strong Deactivating | Meta |

| Chloro | C5 | Deactivating | Ortho, Para |

| N-Methyl-2-oxo | C1, C2 | Activating (relative to pyridine) | Ortho, Para |

Other Key Transformations

The oxidation of this compound is not a commonly reported transformation. The electron-deficient ring is resistant to oxidative degradation. The most likely site for oxidation would be the N-methyl group. Strong oxidizing agents could potentially lead to N-demethylation, forming 5-Chloro-3-nitropyridin-2-one, although this would require harsh conditions. Oxidation of the ring itself to introduce additional hydroxyl groups or to cause ring-opening is improbable due to the presence of multiple deactivating groups.

Cycloaddition Reactions (e.g., Diels-Alder involving nitropyridones)

The reactivity of this compound in cycloaddition reactions is largely dictated by the electronic nature of its heterocyclic core. The presence of the electron-withdrawing nitro group and the carbonyl functionality significantly influences the electron density of the pyridinone ring, rendering it an electron-deficient system. This electronic characteristic makes it a suitable participant in various cycloaddition reactions, particularly as the 2π-component in [4+2] and [3+2] cycloadditions.

In the context of Diels-Alder reactions, which are a class of [4+2] cycloadditions, electron-deficient alkenes or heterodienophiles react with electron-rich conjugated dienes. wikipedia.org Theoretical studies using Density Functional Theory (DFT) on simpler nitropyridines, such as 3-nitropyridine (B142982), have shown that these molecules possess sufficient electrophilic character to act as dienophiles in polar Diels-Alder reactions. sciforum.net The nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. sciforum.net The C4 position of 3-nitropyridine is predicted to be the most electrophilic site, guiding the regioselectivity of the cycloaddition. sciforum.net By analogy, the C5=C6 double bond of this compound can be expected to function as a dienophile, reacting with dienes like 1,3-butadiene (B125203) derivatives to form complex bicyclic or polycyclic structures. Similar reactivity has been observed experimentally with 3-nitro-2(1H)-quinolones, which act as dienophiles to yield phenanthridone derivatives. nih.gov

Beyond the Diels-Alder reaction, nitropyridines also participate in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, 2-substituted 3-nitropyridines have been shown to react with N-methyl azomethine ylide. nih.gov These reactions proceed across the C4=C5 double bond of the pyridine ring, leading to the formation of pyrroline (B1223166) and pyrrolidine (B122466) rings fused to the pyridine core. nih.gov The success and regioselectivity of these cycloadditions are influenced by the nature of substituents on the pyridine ring. nih.govrsc.org Given its structure, this compound could potentially undergo similar [3+2] cycloadditions with various 1,3-dipoles, offering a pathway to novel fused heterocyclic systems. The polar nature of the reactants often suggests a stepwise mechanism involving a zwitterionic intermediate, although concerted pathways are also common. mdpi.comsci-rad.com

| Reaction Type | Reactant Class | Role of Nitropyridone | Potential Product | Reference Example |

|---|---|---|---|---|

| [4+2] Diels-Alder | Conjugated Dienes (e.g., 1,3-butadiene) | Dienophile | Fused Cyclohexene Derivatives | 3-Nitro-2(1H)-quinolones with butadienes nih.gov |

| [3+2] Dipolar Cycloaddition | 1,3-Dipoles (e.g., Azomethine Ylides) | Dipolarophile | Fused Pyrrolidine/Isoxazolidine Derivatives | 3-Nitropyridines with N-methyl azomethine ylide nih.gov |

Rearrangement Reactions (e.g., Halogen Dance reactions)

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. thermofisher.commasterorganicchemistry.com One such transformation relevant to halogenated heteroaromatics is the "Halogen Dance" reaction. This reaction typically involves the base-induced intramolecular migration of a halogen atom (most commonly bromine or iodine) to an adjacent, metalated position on an aromatic or heteroaromatic ring. While extensively studied for various aromatic systems, specific examples involving this compound are not prominently documented.

The mechanism of a Halogen Dance reaction generally requires a strong base, such as lithium diisopropylamide (LDA), to deprotonate the ring, forming a carbanionic intermediate. The adjacent halogen then migrates to this anionic center. For this compound, the most likely site for deprotonation would be the C6-H position, as it is adjacent to the electron-withdrawing carbonyl group and ortho to the chloro substituent. However, the feasibility of a subsequent chlorine migration from C5 to C6 would depend on the relative stability of the intermediates and the reaction conditions. The strong electron-withdrawing effect of the nitro group at C3 could also influence the acidity of the C4 proton, potentially leading to competitive deprotonation pathways.

While the classic Halogen Dance might be speculative for this specific compound, other rearrangement reactions are well-established for related heterocyclic systems. libretexts.orgmsu.edu These can be triggered by various conditions (acidic, basic, thermal, or photochemical) and can lead to significant skeletal reorganization. For example, reactions of 5-chloro-3-pyridinol with lithium amides have shown that the position of amination can vary, sometimes suggesting the involvement of rearranged intermediates like dehydropyridines (arynes). clockss.org Such studies highlight the complex reactivity of substituted chloropyridines under strongly basic conditions, where addition-elimination or rearrangement pathways can compete.

| Reaction Type | Key Reagent/Condition | General Transformation | Potential Applicability to Subject Compound |

|---|---|---|---|

| Halogen Dance | Strong, non-nucleophilic base (e.g., LDA) | Intramolecular migration of a halogen atom | Hypothetical migration of Cl from C5 to an adjacent deprotonated carbon (e.g., C6), though not experimentally confirmed. |

| Aryne-mediated Substitution | Strong base (e.g., LDA, NaNH₂) | Elimination of HX followed by nucleophilic addition, sometimes leading to rearranged products. | Could potentially occur under strong basic conditions, leading to substitution at positions other than C5. clockss.org |

Condensation Reactions with Amine Groups (if formed by reduction)

The nitro group at the C3 position of this compound is a versatile functional group that can be chemically reduced to a primary amine, yielding 3-amino-5-chloro-1-methylpyridin-2-one. This transformation is a critical step, as the resulting amino group serves as a potent nucleophile, enabling a wide range of condensation reactions.

The newly formed 3-aminopyridin-2-one derivative can react with various electrophilic partners to construct more complex molecules, including fused heterocyclic systems. mnstate.edumsu.edu For instance, condensation with α-haloketones is a common strategy for synthesizing imidazo[1,2-a]pyridine (B132010) cores, although this typically involves a 2-aminopyridine (B139424) substrate. amazonaws.com A more analogous reaction for the 3-amino derivative would be condensation with 1,2- or 1,3-dicarbonyl compounds or their equivalents.

Research on related aminopyridines demonstrates their utility in cyclocondensation reactions. For example, 2-(aminomethyl)pyridines react with electrophilically activated nitroalkanes in the presence of polyphosphoric acid to afford imidazo[1,5-a]pyridines. beilstein-journals.org Similarly, the condensation of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with various amines yields 3-[(alkylamino)methylene] derivatives. nih.gov These examples underscore the principle that an amino group on a pyridinone ring can readily condense with carbonyl-containing compounds.

The 3-amino-5-chloro-1-methylpyridin-2-one intermediate could therefore be expected to react with aldehydes and ketones to form Schiff bases (imines), with acyl chlorides or anhydrides to form amides, and with β-ketoesters in reactions like the Knorr pyrrole (B145914) synthesis or related cyclizations to build fused ring systems. The specific outcome would depend on the reaction partner and the conditions employed.

| Electrophilic Partner | Reaction Type | Resulting Functional Group/Core Structure | Reference Reaction Principle |

|---|---|---|---|

| Aldehydes/Ketones | Condensation/Imination | Schiff Base (Imine) | Standard reaction of primary amines with carbonyls. mnstate.edu |

| Acyl Chlorides/Anhydrides | Acylation | Amide | Standard acylation of primary amines. msu.edu |

| α-Haloketones | Cyclocondensation | Fused Imidazole Ring (e.g., Imidazopyridine) | Reaction of aminopyridines with α-haloketones. amazonaws.com |

| Activated Nitroalkanes | Cyclocondensation | Fused Imidazole Ring | Reaction of aminomethylpyridines with nitroalkanes. beilstein-journals.org |

Structural Elucidation and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and environment of individual atoms.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of 5-Chloro-1-methyl-3-nitropyridin-2-one would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methyl group. The chemical shift (δ, measured in ppm) of each proton signal indicates its electronic environment. For instance, the two protons on the heterocyclic ring would likely appear in the aromatic region, with their exact positions influenced by the electron-withdrawing effects of the chloro, nitro, and carbonyl groups. The N-methyl group protons would appear further upfield as a singlet. Coupling patterns (splitting of signals) would reveal which protons are adjacent to each other on the ring, providing crucial connectivity information.

Hypothetical ¹H NMR Data Table

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | Downfield | Doublet | ~2-3 |

| H6 | Downfield | Doublet | ~2-3 |

| N-CH₃ | Upfield | Singlet | N/A |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a separate signal. The chemical shifts would help identify the carbonyl carbon (C2), the carbons bearing the nitro (C3) and chloro (C5) groups, the other ring carbons (C4, C6), and the methyl carbon. The positions of these signals are highly indicative of the type of carbon and its electronic environment.

Hypothetical ¹³C NMR Data Table

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~155-165 |

| C3 (C-NO₂) | ~140-150 |

| C4 | ~115-125 |

| C5 (C-Cl) | ~125-135 |

| C6 | ~135-145 |

| N-CH₃ | ~30-40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would confirm the placement of the substituents by showing correlations, for example, between the N-methyl protons and the C2 and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, further confirming the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

ESI-MS is a soft ionization technique that would be used to gently ionize the this compound molecule, typically by adding a proton to form the [M+H]⁺ ion. The detection of this ion would confirm the molecular weight of the compound (188.57 g/mol ).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate mass measurement of the molecular ion. This exact mass allows for the unambiguous determination of the molecular formula (C₆H₅ClN₂O₃), distinguishing it from any other compounds that might have the same nominal mass. This technique is a cornerstone for confirming the identity of a synthesized compound.

Fragmentation Pathway Analysis

A detailed analysis of the mass spectrometry fragmentation pathways for this compound cannot be provided as no published mass spectral studies for this specific compound were found. Such an analysis would typically involve identifying the molecular ion peak and proposing mechanisms for the formation of major fragment ions, which is contingent on experimental data.

Infrared (IR) Spectroscopy

Identification of Characteristic Functional Group Vibrations (e.g., nitro, carbonyl, C-Cl)

Without an experimental IR spectrum, a definitive table of characteristic functional group vibrations cannot be compiled. A theoretical analysis would predict absorption bands corresponding to the nitro group (NO₂), the carbonyl group (C=O) of the pyridinone ring, and the carbon-chlorine (C-Cl) bond, but specific wavenumbers are needed from empirical data for accurate reporting.

Analysis of Vibrational Modes and Hydrogen Bonding Interactions

An analysis of specific vibrational modes and any potential hydrogen bonding interactions is not possible without experimental spectroscopic or crystallographic data for this compound.

X-ray Crystallography

Analysis of Intermolecular Interactions (e.g., C-H···O hydrogen bonds)

The analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonds or other non-covalent interactions, is dependent on the determination of the crystal structure through X-ray diffraction. As this information is not available, this subsection cannot be completed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed research findings from UV-Vis spectroscopic analysis of this compound are not available in the public domain. To perform an analysis of its electronic transitions and conjugation effects, experimental determination of its UV-Vis absorption spectrum would be required.

Such an experimental investigation would likely reveal absorption bands corresponding to π → π* and n → π* transitions, characteristic of molecules containing conjugated systems and heteroatoms with lone pairs of electrons. The pyridin-2-one ring, substituted with a nitro group (a strong chromophore and electron-withdrawing group) and a chlorine atom (an auxochrome), would be expected to exhibit complex electronic behavior. The conjugation within the heterocyclic ring system, influenced by the electronic effects of the substituents, would determine the specific wavelengths (λmax) and intensities of the absorption maxima. However, without experimental data, any discussion remains speculative.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-Chloro-1-methyl-3-nitropyridin-2-one, DFT calculations would provide significant insights into its fundamental chemical properties.

Geometry Optimization and Energetic Stability Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The energetic stability of different potential conformations would also be compared to identify the global minimum, providing the most likely structure of the molecule in its ground state.

Vibrational Frequency Calculations and Comparison with Experimental IR/Raman Spectra

Once the geometry is optimized, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are used to simulate the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can be compared with experimentally obtained spectra to validate the accuracy of the computational model and to aid in the assignment of spectral bands to specific molecular motions, such as C=O stretching, N-O stretching of the nitro group, or C-Cl vibrations.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. DFT calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO region would suggest the site of electron donation (nucleophilic attack), while the LUMO region would indicate the site of electron acceptance (electrophilic attack).

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen atoms of the nitro and carbonyl groups as sites of negative potential and areas near the hydrogen atoms as sites of positive potential.

Molecular Dynamics Simulations

Conformational Analysis and Flexibility Studies

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its reactivity and interactions. For this compound, a key aspect of its flexibility involves the rotation around the C-N bond connecting the nitro group to the pyridinone ring.

Computational methods such as Density Functional Theory (DFT) and molecular mechanics force fields are employed to explore the potential energy surface of the molecule. A typical approach involves a systematic scan of the dihedral angle defined by the O-N-C-C atoms of the nitropyridinone core. By calculating the energy at discrete rotational increments, a potential energy profile can be constructed, revealing the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima).

Studies on similar substituted cyclic compounds have shown that steric and electronic effects govern conformational preferences. nih.gov For this compound, the planarity of the pyridinone ring is expected, but the orientation of the nitro and methyl groups can vary. The nitro group's orientation is of particular interest, as its conjugation with the ring system can be influenced by steric hindrance from adjacent substituents.

Table 1: Hypothetical Relative Energies of this compound Conformers as a Function of the O-N-C-C Dihedral Angle

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformer Description |

| 0 | 0.00 | Most Stable (Planar) |

| 30 | 1.52 | Twisted |

| 60 | 4.89 | Twisted |

| 90 | 6.50 | Perpendicular (Transition State) |

This interactive table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. The values are representative of typical rotational barriers for nitro groups attached to aromatic rings.

The results of such an analysis would likely indicate that a planar conformation, where the nitro group is coplanar with the pyridinone ring, is the most stable due to maximized π-conjugation. The energy barrier to rotation would provide a quantitative measure of the molecule's rigidity with respect to this bond.

Solvation Effects and Molecular Behavior in Different Environments

The behavior of a molecule can change significantly in the presence of a solvent. Computational solvation models are used to predict these changes by accounting for the interactions between the solute (this compound) and the solvent molecules. These models can be broadly categorized as implicit or explicit.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. ias.ac.inmdpi.com This approach is computationally efficient and is often used to calculate properties like solvation free energy, which indicates how favorably the molecule interacts with the solvent. Given the polar nature of the carbonyl and nitro groups in this compound, it is expected to be more soluble in polar solvents.

Explicit solvation models involve including a number of individual solvent molecules around the solute in the calculation. This method is more computationally intensive but can provide detailed information about specific solute-solvent interactions, such as hydrogen bonding.

Table 2: Hypothetical Solvation Free Energies of this compound in Various Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| n-Hexane | 1.88 | -2.5 |

| Dichloromethane | 8.93 | -6.8 |

| Acetonitrile (B52724) | 37.5 | -9.1 |

| Water | 78.4 | -11.3 |

This interactive table contains hypothetical data illustrating the trend of increased stabilization in more polar solvents. These values are for illustrative purposes.

These studies can predict how properties like conformational equilibrium and electronic structure are influenced by the solvent environment. For instance, a polar solvent might stabilize a more polar conformer of the molecule.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties. mdpi.com These models are developed by finding statistical correlations between calculated molecular descriptors and experimentally measured properties.

Development of Predictive Models for Chemical Reactivity

For this compound, QSPR models could be developed to predict its reactivity in various chemical transformations. nih.gov The first step in building such a model is to calculate a set of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be electronic (e.g., HOMO-LUMO energies, Mulliken charges), steric (e.g., molecular volume), or topological.

Commonly used quantum chemical descriptors for reactivity include:

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the ability to accept electrons. A lower LUMO energy indicates greater reactivity towards nucleophiles.

HOMO-LUMO Gap: A smaller gap is often associated with higher chemical reactivity.

Mulliken Atomic Charges: Indicate the partial charge on each atom, suggesting potential sites for nucleophilic or electrophilic attack.

Once a set of descriptors is calculated for a series of related compounds with known reactivity data, statistical methods like multiple linear regression or machine learning algorithms can be used to build a predictive model. Such a model for substituted pyridinones could predict, for example, the rate constant of a nucleophilic aromatic substitution reaction.

Exploration of Substituent Effects on Spectroscopic Properties

Computational chemistry is a powerful tool for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts. DFT calculations have been shown to provide reliable predictions of 1H and 13C NMR spectra. acs.orgnih.gov

The substituents on the pyridinone ring—chloro, methyl, and nitro groups—each have distinct electronic effects that influence the chemical shifts of the ring's carbon and hydrogen atoms.

Chloro Group: An electron-withdrawing group through induction but a weak electron-donating group through resonance.

Nitro Group: A strong electron-withdrawing group through both induction and resonance.

Methyl Group: An electron-donating group through induction and hyperconjugation.

A computational study would involve geometry optimization of the molecule followed by NMR calculations. The results can be used to understand how the interplay of these substituent effects modulates the electron density at different positions in the ring, thereby affecting the chemical shifts.

Table 3: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (C=O) | 158.5 | 159.2 |

| C3 | 145.1 | 144.8 |

| C4 | 115.3 | 116.0 |

| C5 | 128.9 | 129.5 |

| C6 | 140.2 | 140.7 |

| N-CH3 | 35.8 | 36.1 |

This interactive table presents hypothetical data to demonstrate the typical accuracy of DFT-based NMR predictions for similar organic molecules.

By comparing the calculated spectra of this compound with that of unsubstituted 1-methyl-pyridin-2-one, the specific influence of the chloro and nitro substituents can be quantified. This type of analysis is invaluable for structure elucidation and for understanding the electronic structure of the molecule. researchgate.net

Advanced Applications of 5 Chloro 1 Methyl 3 Nitropyridin 2 One and Its Derivatives As Chemical Probes and Building Blocks

Role in Heterocyclic Scaffold Construction and Diversity-Oriented Synthesis